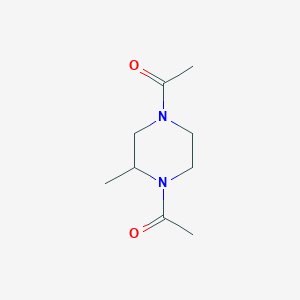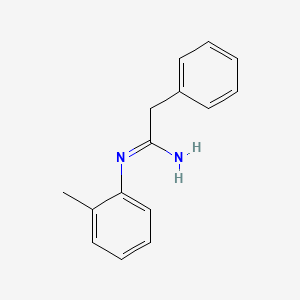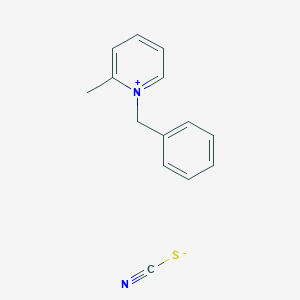
1-Benzyl-2-methylpyridin-1-ium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-methylpyridin-1-ium thiocyanate is a chemical compound that belongs to the class of organic thiocyanates It is characterized by the presence of a benzyl group attached to a methylpyridinium ion, with a thiocyanate anion
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2-methylpyridin-1-ium thiocyanate typically involves the reaction of 1-benzyl-2-methylpyridinium chloride with a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate, in an appropriate solvent. The reaction is usually carried out under mild conditions, and the product is isolated through crystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Benzyl-2-methylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides or amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-methylpyridin-1-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-methylpyridin-1-ium thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with metals and other molecules is a key aspect of its activity .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-methylpyridin-1-ium thiocyanate can be compared with other thiocyanate-containing compounds, such as:
Potassium thiocyanate: A simple salt used in various chemical reactions.
Sodium thiocyanate: Another common thiocyanate salt with similar applications.
Mercury(II) thiocyanate: Known for its use in pyrotechnics but with different chemical properties.
Eigenschaften
CAS-Nummer |
51081-39-1 |
|---|---|
Molekularformel |
C14H14N2S |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
1-benzyl-2-methylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C13H14N.CHNS/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;2-1-3/h2-10H,11H2,1H3;3H/q+1;/p-1 |
InChI-Schlüssel |
ZIGDHGVVJPSUQD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=[N+]1CC2=CC=CC=C2.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


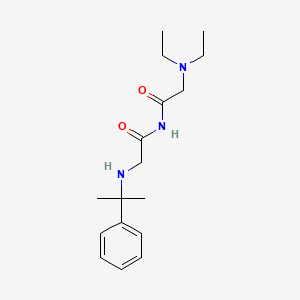

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
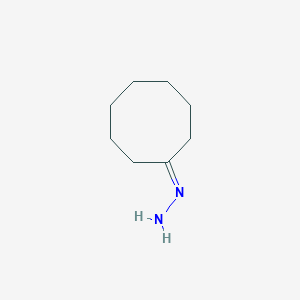
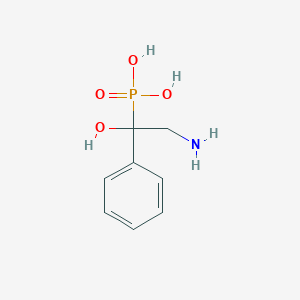
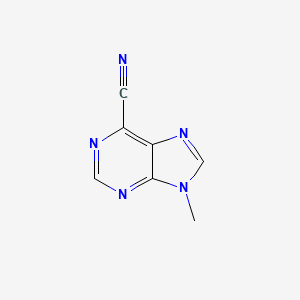
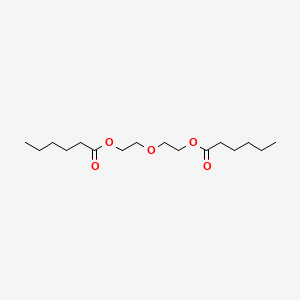
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)

